molecular formula C5H7N3O2 B3028644 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one CAS No. 253340-48-6

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Cat. No.: B3028644
CAS No.: 253340-48-6
M. Wt: 141.13
InChI Key: IPINWIPSUBSTMZ-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of an amino group at the second position, a hydroxymethyl group at the sixth position, and a keto group at the fourth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2,4-diaminopyrimidine with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the sixth position. The reaction typically proceeds as follows:

  • Dissolve 2,4-diaminopyrimidine in a suitable solvent such as ethanol.
  • Add formaldehyde solution dropwise while maintaining the reaction mixture at a temperature of around 60°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group at the fourth position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 2-Amino-6-formylpyrimidin-4(1H)-one or 2-Amino-6-carboxypyrimidin-4(1H)-one.

    Reduction: 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-ol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes and exerting its effects.

Comparison with Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of a hydroxymethyl group.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups at both the fourth and sixth positions.

    2-Amino-6-methylpyrimidin-4(1H)-one: Similar structure but with a methyl group at the sixth position.

Uniqueness: 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-5-7-3(2-9)1-4(10)8-5/h1,9H,2H2,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPINWIPSUBSTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653363
Record name 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253340-48-6
Record name 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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